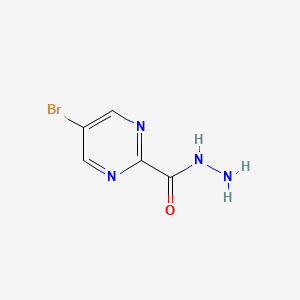

5-Bromopyrimidine-2-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromopyrimidine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4O/c6-3-1-8-4(9-2-3)5(11)10-7/h1-2H,7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXSDXNXYBHKPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)NN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromopyrimidine 2 Carbohydrazide

Established Synthetic Pathways to 5-Bromopyrimidine-2-carbohydrazide

The most common and well-documented route to this compound involves a two-stage process: the synthesis of a suitable pyrimidine (B1678525) ester followed by its conversion to the target carbohydrazide (B1668358).

The final key step in synthesizing this compound is the conversion of a corresponding ester, typically a methyl or ethyl ester, into the carbohydrazide. This transformation is achieved through aminolysis, specifically hydrazinolysis, by reacting the ester with hydrazine (B178648) hydrate (B1144303).

The general mechanism involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester. This addition-elimination process displaces the alkoxy group (e.g., methoxy (B1213986) or ethoxy) to form the more stable carbohydrazide. chemistrysteps.com This reaction is widely used for preparing hydrazides from various heteroaromatic esters. nih.gov

In a typical procedure, the precursor, methyl 5-bromopyrimidine-2-carboxylate, is dissolved in a suitable alcohol solvent like methanol (B129727) or ethanol (B145695). An excess of hydrazine hydrate is then added, often leading to the precipitation of the product, this compound, as a solid after stirring. nih.govuni-rostock.de The reaction can be performed at room temperature or with gentle heating to ensure completion. For instance, the aminolysis of related pyrimidine structures has been successfully carried out in isopropyl alcohol at 80°C. jraic.com

Table 1: Representative Conditions for Hydrazinolysis of Heteroaromatic Esters

| Starting Ester | Reagent | Solvent | Temperature | Observation | Reference |

|---|---|---|---|---|---|

| Methyl 2-(β-D-ribofuranosyl)-6-(2-thienyl)pyrimidine-4-carboxylate | Hydrazine hydrate (10 eq) | Methanol | Room Temp. | White precipitate forms | uni-rostock.de |

| Methyl heteroarenecarboxylate | Hydrazine monohydrate (excess) | None (reflux) | Reflux | Good to excellent yield | nih.gov |

| Hexahydrochromeno[4,3-d]pyrimidine-2,5-dione | Hydrazine hydrate | Isopropyl alcohol | 80 °C | High yield (91%) | jraic.com |

| Methyl 5-bromonicotinate | Hydrazine hydrate | Ethanol | Not specified | 72% yield |

The availability of the precursor, 5-bromopyrimidine-2-carboxylic acid or its ester, is critical. The synthesis of this intermediate can be challenging. A fundamental route involves the direct functionalization of the pyrimidine ring. One method describes the synthesis of the parent acid, 5-bromopyrimidine-2-carboxylic acid, through the bromination of pyrimidine, followed by a carboxylation step. This acid can then be esterified using standard methods, such as reaction with an alcohol in the presence of an acid catalyst, to yield the required ester precursor.

Alternative strategies for synthesizing related substituted pyrimidine carboxylates highlight the regioselectivity challenges in pyrimidine chemistry. For example, the synthesis of the isomeric ethyl 5-bromopyrimidine-4-carboxylate has been achieved in a single step from 5-bromopyrimidine (B23866) using a Minisci homolytic alkoxycarbonylation. ucla.eduthieme-connect.com This radical-based method was found to be highly regioselective for the C4 position. ucla.edu However, this underscores that specific methods are often required to achieve substitution at the desired C2 position. Another patented, yet reportedly low-yielding, method for the 4-carboxylate isomer involves the condensation of formamidine (B1211174) acetate (B1210297) and mucobromic acid. ucla.edu

To improve the efficiency of the hydrazinolysis step, one consideration is the nature of the leaving group. While alkoxy groups from esters are sufficient, they are relatively poor leaving groups, sometimes requiring elevated temperatures or long reaction times. chemistrysteps.com A more reactive precursor, such as an acyl chloride (5-bromopyrimidine-2-carbonyl chloride), would react much more readily with hydrazine, likely under milder conditions. This intermediate can be prepared from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride.

Furthermore, advanced catalytic systems offer alternative routes. Palladium-catalyzed aminocarbonylation, for instance, is a powerful method for forming amide bonds from aryl or heteroaryl halides. orgsyn.org While typically used with amines, variations of this methodology could potentially be adapted for the direct synthesis of carbohydrazides from 2,5-dibromopyrimidine, though such specific applications are not widely reported.

Exploration of Novel Synthetic Routes to this compound

Research into pyrimidine chemistry continues to yield novel synthetic methods that offer greater control over substitution patterns and align with the principles of sustainable chemistry.

The pyrimidine ring possesses positions with distinct electronic properties, leading to differential reactivity. The general order of reactivity for nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions is C4(6) > C2 » C5. acs.org This inherent difference can be exploited to build the this compound scaffold through selective reactions.

For example, starting with a polyhalogenated pyrimidine such as 2,4-dichloro-5-bromopyrimidine, a selective reaction could be performed at the more reactive C4 position, leaving the C2 and C5 positions untouched. Subsequently, the C2 position could be functionalized. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, have shown strong preference for the C4 position on 2,4-dichloropyrimidines, allowing for the sequential introduction of different substituents. acs.org Similarly, highly regioselective palladium-catalyzed aminations of 2,4-dichloropyrimidines have been developed that strongly favor substitution at the C4 position. acs.org

A different approach involves the electrophilic alkylation of arenes with 5-bromopyrimidine, which proceeds via a Brønsted acid-catalyzed reaction, demonstrating another facet of chemo- and regioselective transformations on the pyrimidine nucleus. rsc.orgresearchgate.net These principles of selective functionalization are crucial for designing efficient, multi-step syntheses of complex pyrimidine derivatives.

Table 2: Examples of Regioselective Reactions on Halogenated Pyrimidines

| Substrate | Reaction Type | Position of Reactivity | Key Finding | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidines | Suzuki/Stille Coupling | C4 > C2 | Allows for sequential introduction of substituents. | acs.org |

| 2,4,6-Trichloropyrimidine | Pd-catalyzed Amination | C4 | Highly regioselective for amination at the C4 position. | acs.org |

| Tribromopyrimidine | Zinc Insertion | C4 | Selective formation of a C4-zincated pyrimidine. | beilstein-journals.org |

| 5-Bromopyrimidine | Homolytic Benzoylation | C4 | Good yield and selectivity for the 4-position. | ucla.edu |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These approaches are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines. rasayanjournal.co.inbenthamdirect.com Traditional methods often rely on hazardous solvents and reagents, but greener alternatives are emerging. rasayanjournal.co.in

For the synthesis of this compound, several green techniques could be adopted.

Microwave-Assisted Synthesis : The hydrazinolysis of the ester precursor could be accelerated using microwave irradiation. This technique often leads to significantly shorter reaction times, higher yields, and a reduction in side products compared to conventional heating. semanticscholar.org

Solvent-Free and Mechanochemical Methods : So-called "grindstone chemistry," a form of mechanochemistry, involves performing reactions by grinding solids together in the absence of a solvent. researchgate.net This approach has been used for synthesizing dihydropyrimidinones and could be explored for the precursor synthesis steps, minimizing solvent waste. researchgate.net A solvent-free method for the iodination of pyrimidines using mechanical grinding has also been reported, highlighting the potential of this technique for halogenation steps. mdpi.com

Use of Greener Catalysts and Solvents : Exploring the use of more benign catalysts and solvents, such as ionic liquids, can also reduce the environmental footprint of the synthesis. rasayanjournal.co.in These methods contribute to making the synthesis more economically feasible and ecologically sound. rasayanjournal.co.in

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product that incorporates substantial portions of all the initial components. These reactions are prized for their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. rsc.org While direct multi-component synthesis of this compound is not extensively documented, the principles are well-established in the synthesis of related pyrimidine and carbohydrazide derivatives.

Research into the synthesis of fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines, demonstrates the power of MCRs. A five-component cascade reaction has been successfully employed to synthesize N'-substituted pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives. rsc.orgresearchgate.net This reaction utilizes cyanoacetohydrazide, an aldehyde, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines. rsc.orgresearchgate.net Such strategies highlight a pathway where a carbohydrazide-containing fragment (cyanoacetohydrazide) is integrated into a complex heterocyclic core in a one-pot process.

Another relevant approach involves the one-step synthesis of the 5-bromo-2-substituted pyrimidine core. This has been achieved by reacting 2-bromomalonaldehyde (B19672) with various amidine compounds. google.com This method is noted for its simplicity, use of inexpensive starting materials, and straightforward work-up, providing a direct route to the essential pyrimidine ring system. google.com General MCRs for pyrimidine synthesis also include three-component couplings, for instance, reacting acetophenones, aromatic aldehydes, and guanidine (B92328) hydrochloride. researchgate.net These established MCR methodologies for constructing pyrimidine rings and incorporating carbohydrazide functionalities provide a conceptual framework for developing a direct MCR synthesis of this compound.

Table 1: Examples of Multi-component Reaction Strategies for Related Heterocyclic Carbohydrazides

| Product Type | Number of Components | Key Reactants | Reaction Highlights |

|---|---|---|---|

| Pyrido[1,2-a]pyrimidine-7-carbohydrazides | 5 | Cyanoacetohydrazide, Aldehyde, Diamine, 1,1-bis(methylthio)-2-nitroethylene, 4-nitroacetophenone | Cascade reaction with high efficiency for complex N-fused heterocycles. rsc.orgresearchgate.net |

| 5-Bromo-2-substituted pyrimidines | 2 | 2-Bromomalonaldehyde, Amidine compound | One-step synthesis of the core pyrimidine ring. google.com |

| 4,5-Disubstituted pyrimidines | 3 | Substituted enamines, Triethyl orthoformate, Ammonium acetate | Single-step synthesis catalyzed by ZnCl2. rsc.org |

| Polyhydroxy-substituted pyrimidine-fused heterocycles | 3 | D-glucosamine, Aldehyde, Barbituric acid | Utilizes carbohydrates in a one-pot reaction under green conditions. rsc.org |

Reaction Condition Parameters and Methodological Refinements

The successful synthesis of this compound hinges on the careful control of reaction parameters. Methodological refinements, particularly concerning solvent choice and catalysis, are crucial for maximizing yield and purity.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter that significantly influences reaction outcomes in the synthesis of brominated pyridine (B92270) and pyrimidine carbohydrazides. The synthesis typically proceeds in two stages: esterification of the corresponding carboxylic acid followed by hydrazinolysis.

For the initial esterification step, anhydrous alcohols such as methanol or ethanol are generally preferred. The use of an anhydrous environment is key to preventing hydrolysis of the starting material and the ester product. In the subsequent and final step, the formation of the carbohydrazide via reaction with hydrazine hydrate, the solvent choice can affect reaction rates and yields. While ethanol is commonly used, polar aprotic solvents like N,N-dimethylformamide (DMF) can accelerate the formation of the hydrazide, particularly when conducted at elevated temperatures. However, the choice of solvent must also consider potential side reactions; for instance, using ethanol can minimize hydrolysis compared to other solvents like DMSO. For certain MCRs leading to related structures, a mixture of ethanol and water has been shown to be an effective green medium, especially at elevated temperatures around 80 °C. researchgate.net

Table 2: Solvent Effects on Synthetic Steps for Bromopyridine/Pyrimidine Carbohydrazides

| Synthetic Step | Solvent(s) | Temperature | Effect on Reaction | Citation |

|---|---|---|---|---|

| Esterification | Anhydrous Methanol or Ethanol | Reflux | Preferred for ester formation, avoids hydrolysis. | |

| Hydrazide Formation | N,N-Dimethylformamide (DMF) | ~100°C | Accelerates the reaction rate. | |

| Hydrazide Formation | Ethanol | Ambient or Reflux | Minimizes side reactions like hydrolysis. | |

| Cyclization (related compounds) | N,N-Dimethylformamide (DMF) | N/A | Enhances cyclization rates in subsequent reactions. | |

| MCR (related compounds) | Ethanol/Water (1:1) | 80°C | Acts as a green solvent medium. | researchgate.net |

Catalysis in the Synthesis of this compound

Catalysis plays a pivotal role in overcoming activation barriers and improving the efficiency of synthetic routes to this compound and its precursors.

Acid Catalysis: In the esterification of the parent carboxylic acid, a common precursor to the carbohydrazide, thionyl chloride (SOCl₂) can be used catalytically. This method is effective in avoiding side reactions and has been reported to achieve high yields in the synthesis of related compounds like 5-bromo-pyridine-2-carbohydrazide. In other approaches, particularly for the formation of the pyrimidine ring itself, glacial acetic acid can serve as both a protic solvent and an acid catalyst to promote the cyclization reaction. google.com

Heterogeneous Catalysis: For the synthesis of pyrimidine rings, heterogeneous catalysts offer the advantage of easy separation and reusability. A cesium hydroxide-impregnated alumina (B75360) (CsOH/γ-Al₂O₃) catalyst has been developed for the one-pot, three-component synthesis of 2-amino-4,6-diaryl pyrimidines. researchgate.net Furthermore, molecular sieves are sometimes added to the reaction system, where they act as both desiccants to remove water and as catalysts to promote the reaction. google.com

Metal Catalysis: While not typically used for the direct formation of the carbohydrazide group, transition metal catalysis is essential for constructing the 5-bromopyrimidine core from simpler starting materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in synthesizing substituted pyrimidines. researchgate.netnih.gov For instance, a 5-bromopyrimidine can be coupled with a boronic acid ester in the presence of a palladium catalyst to introduce new substituents. researchgate.net

Table 3: Catalysis in the Synthesis of 5-Bromopyrimidine Scaffolds and Analogs

| Catalyst | Reaction Type / Step | Purpose | Citation |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Esterification | Acid catalyst to form the ester precursor from carboxylic acid, avoiding side reactions. | |

| Glacial Acetic Acid | Pyrimidine ring formation | Acts as both a protic solvent and an acid catalyst. | google.com |

| CsOH/γ-Al₂O₃ | Pyrimidine ring formation (MCR) | Heterogeneous, reusable basic catalyst. | researchgate.net |

| Molecular Sieves | Pyrimidine ring formation | Acts as a desiccant and catalyst to promote the reaction. | google.com |

| Palladium Complexes (e.g., Pd(OAc)₂) | Suzuki Cross-Coupling | Forms C-C bonds to build or functionalize the pyrimidine ring. | nih.govmdpi.com |

| Zinc Chloride (ZnCl₂) | Pyrimidine ring formation (MCR) | Lewis acid catalyst for three-component coupling. | rsc.org |

Reactivity and Derivative Synthesis of 5 Bromopyrimidine 2 Carbohydrazide

Derivatization via the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) is a key center for derivatization, primarily through reactions involving the terminal amino group, which acts as a potent nucleophile.

Condensation Reactions with Carbonyl Compounds: Synthesis of Hydrazones

The condensation of 5-bromopyrimidine-2-carbohydrazide with various aldehydes and ketones is a fundamental method for synthesizing a wide array of N'-substituted hydrazones. These reactions are typically conducted under reflux in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid to facilitate the reaction. soeagra.comnih.gov

The synthesis of hydrazones proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule, yielding the corresponding hydrazone, which is a type of Schiff base. soeagra.comresearchgate.net A patent describes the reaction of methyl 5-bromopyrimidine-2-carboxylate with hydrazine (B178648) monohydrate in ethanol to form this compound, which can then be further reacted. googleapis.com

Below is a table representing the formation of various N'-substituted hydrazones from this compound and different carbonyl compounds.

| Carbonyl Compound | Resulting Hydrazone |

| Benzaldehyde | N'-(benzylidene)-5-bromopyrimidine-2-carbohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-5-bromopyrimidine-2-carbohydrazide |

| 2-Nitrobenzaldehyde | N'-(2-nitrobenzylidene)-5-bromopyrimidine-2-carbohydrazide |

| Acetone | N'-(propan-2-ylidene)-5-bromopyrimidine-2-carbohydrazide |

The efficiency of hydrazone formation is influenced by both the electronic and steric characteristics of the reacting carbonyl compound.

Electronic Effects: The presence of electron-withdrawing groups on an aromatic aldehyde or ketone enhances the electrophilicity of the carbonyl carbon. This increased positive charge facilitates the nucleophilic attack by the hydrazide, generally leading to faster reaction rates and higher yields.

Steric Effects: Bulky substituents near the carbonyl group can sterically hinder the approach of the nucleophilic hydrazide. This steric hindrance can lead to slower reaction rates and may require more forcing reaction conditions to achieve good conversion.

Cyclocondensation Reactions for Novel Heterocycles (e.g., Oxadiazoles, Triazoles, Pyrazolines)

The hydrazide moiety is a valuable precursor for synthesizing five-membered heterocyclic systems through cyclocondensation reactions with various reagents.

Oxadiazoles: 2,5-Disubstituted 1,3,4-oxadiazoles can be synthesized from hydrazides. One common method involves the cyclodehydration of N,N'-diacylhydrazines. biointerfaceresearch.com Another approach is the oxidative cyclization of hydrazide-hydrazones using reagents like chloramine-T. biointerfaceresearch.com For example, reacting a carbohydrazide (B1668358) with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield a 1,3,4-oxadiazole. nih.govmdpi.com An electrocatalytic method has also been developed for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and aldehydes. sioc-journal.cn

Triazoles: 1,2,4-Triazole derivatives can be synthesized from carbohydrazides. A common pathway involves reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate is then cyclized, often by heating in an aqueous sodium hydroxide (B78521) solution, to yield the corresponding 1,2,4-triazole-3-thione. mdpi.comnih.gov

Pyrazolines: Pyrazolines, specifically 2-pyrazolines, are commonly synthesized through the reaction of hydrazines or hydrazides with α,β-unsaturated ketones (chalcones). sci-hub.senih.gov The reaction typically proceeds by refluxing the reactants in a solvent like ethanol, often with an acid catalyst such as acetic acid. revistabionatura.org Microwave-assisted synthesis has also been employed to produce pyrazoline derivatives efficiently. biomedpharmajournal.org

| Target Heterocycle | Reagent(s) |

| 1,3,4-Oxadiazole | Carboxylic Acid / POCl₃ or Oxidative Cyclization of Hydrazone |

| 1,2,4-Triazole | Isothiocyanate, followed by base-catalyzed cyclization |

| Pyrazoline | α,β-Unsaturated Ketone (Chalcone) |

Formation of Schiff Base Complexes

The hydrazones derived from this compound are Schiff bases and can act as ligands to form coordination complexes with various metal ions. semanticscholar.org The nitrogen and oxygen atoms of the hydrazone moiety can chelate with a metal center, leading to the formation of stable complexes. researchgate.netnih.gov Research has been conducted on the synthesis and characterization of such complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net These complexes often exhibit tetrahedral or square planar geometries depending on the metal ion. researchgate.net

Transformations Involving the Bromine Substituent on the Pyrimidine (B1678525) Ring

The bromine atom at the 5-position of the pyrimidine ring is a key site for functionalization. chemimpex.com It enhances the compound's reactivity, particularly in nucleophilic substitution and cross-coupling reactions. chemimpex.comresearchgate.net This allows for the introduction of diverse functional groups, significantly expanding the range of possible derivatives. chemimpex.com

The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the bromine atom. Microwave irradiation has been shown to be an efficient method for promoting rapid nucleophilic substitution on 5-bromopyrimidine (B23866). researchgate.net Furthermore, the bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of C-C and C-N bonds with various aryl and heteroaryl partners. researchgate.net A series of 5-bromo-pyrimidine derivatives have been synthesized via multi-step reactions starting from 5-bromo-2,4-dichloropyrimidine, highlighting the versatility of the bromine substituent in building complex molecules. ijpcbs.comnih.gov

| Reaction Type | Reagents | Product Type |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | 5-substituted pyrimidines |

| Suzuki Cross-Coupling | Aryl/Heteroaryl Boronic Acids, Pd catalyst | 5-Aryl/Heteroaryl pyrimidines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | 5-Amino-substituted pyrimidines |

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for C-C and C-N Bond Formation

The bromine atom at the C-5 position of the pyrimidine ring is a key handle for derivatization through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, coupling an organoboron reagent with an organic halide. youtube.comlibretexts.org The bromine atom on this compound serves as an excellent leaving group for such palladium-catalyzed couplings. This enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-5 position. For instance, coupling with aryl boronic acids can yield 5-aryl-pyrimidine-2-carbohydrazide derivatives, which are scaffolds of interest in medicinal chemistry. nih.gov The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgpsu.eduyoutube.com While specific examples for this compound are not extensively documented in the provided literature, the reactivity of 5-bromopyrimidine and other brominated heterocycles is well-established, suggesting a similar reaction profile. psu.edunih.govchemrxiv.org

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction couples amines with aryl halides, providing a direct route to N-aryl or N-heteroaryl products. organic-chemistry.orgnih.gov Starting with this compound, this reaction would allow for the introduction of various primary or secondary amines at the C-5 position. chemspider.comresearchgate.net Such transformations are crucial for synthesizing compounds with potential biological activity, as the amino group can serve as a key pharmacophore. nih.gov The reaction conditions typically involve a palladium precatalyst, a suitable ligand (e.g., BINAP, XPhos), and a strong base like sodium tert-butoxide. chemspider.com

Table 1: Representative Conditions for Cross-Coupling Reactions on Bromo-Heterocycles

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | 9-87 | psu.edu |

| Suzuki Coupling | Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | 90 | youtube.com |

This table presents generalized conditions from literature for similar substrates and is intended to be illustrative of typical parameters.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). ttu.eestrath.ac.uk This reactivity is further enhanced by the presence of the electron-withdrawing nitrogen atoms and the good leaving group potential of the C-5 bromine atom. In this pathway, a nucleophile attacks the aromatic ring, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion to restore aromaticity. strath.ac.uk

This pathway allows for the displacement of the bromine atom by a variety of nucleophiles, including alkoxides, thiolates, and amines. researchgate.net For example, reaction with phenols can lead to the formation of 5-aryloxy-pyrimidine derivatives. nih.gov The reaction is often facilitated by a base and can sometimes proceed under relatively mild conditions. The SNAr pathway offers a complementary strategy to metal-catalyzed cross-coupling for forming C-O, C-S, and C-N bonds at the C-5 position.

Reactivity of the Pyrimidine Core

Electrophilic and Nucleophilic Character of the Pyrimidine Heterocycle

The pyrimidine ring is characterized by a significant electron deficiency due to the inductive and mesomeric effects of its two electronegative nitrogen atoms at positions 1 and 3. ttu.eelibretexts.org This has profound consequences for its reactivity:

Nucleophilic Character: The ring carbons, particularly at positions 2, 4, and 6, are electrophilic and thus highly reactive towards nucleophiles. ttu.eeuomus.edu.iq The nitrogen atoms themselves possess lone pairs of electrons in sp² orbitals, making them basic and nucleophilic, though this basicity is weaker than that of aliphatic amines. uomus.edu.iq Protonation or reaction with electrophiles typically occurs at these nitrogen atoms. libretexts.orggcwgandhinagar.com

Electrophilic Character: The electron-poor nature of the pyrimidine ring makes it generally resistant to electrophilic aromatic substitution, a reaction characteristic of electron-rich aromatics like benzene. gcwgandhinagar.comuomustansiriyah.edu.iq The nitrogen atoms deactivate the ring towards attack by electrophiles. libretexts.org However, the C-5 position is the least electron-deficient carbon and is the only site where electrophilic attack is feasible, albeit often requiring harsh reaction conditions. ttu.ee

Regioselectivity in Ring Modifications

The substitution pattern of this compound, combined with the intrinsic reactivity of the pyrimidine core, dictates the regioselectivity of further modifications.

Nucleophilic Attack: Nucleophilic substitution reactions will preferentially occur at the activated positions of the pyrimidine ring. In many pyrimidine systems, the C-2, C-4, and C-6 positions are the most electrophilic. ttu.eeresearchgate.net In the case of this compound, the C-2 position is already substituted. Therefore, nucleophilic attack would be directed towards the C-4 and C-6 positions if a suitable leaving group were present at those sites. Nucleophilic displacement of the C-5 bromine via an SNAr mechanism is also a key reaction pathway as described in section 3.2.2.

Electrophilic Attack: Should an electrophilic substitution be forced to occur, it would be highly regioselective for the C-5 position. ttu.ee However, since this position is already occupied by a bromine atom in the parent molecule, such a reaction would require ipso-substitution or prior modification of the ring.

Directed Metalation: Another regioselective strategy involves directed ortho-metalation, where a substituent directs deprotonation and subsequent reaction with an electrophile to an adjacent position. The carbohydrazide group at C-2 could potentially direct metalation to the C-3 position, although this is less common for pyrimidines.

Cascade and Multi-step Synthetic Sequences Utilizing this compound

This compound is a versatile intermediate for use in cascade reactions and multi-step synthetic sequences to build complex, biologically relevant molecules. google.comnih.gov The two distinct functional handles—the C-5 bromine and the C-2 carbohydrazide—can be addressed sequentially or in a one-pot fashion to generate molecular diversity.

A hypothetical multi-step synthesis could begin with a Suzuki or Buchwald-Hartwig coupling at the C-5 position to install a desired aryl or amino substituent. nih.gov Following this, the carbohydrazide moiety at C-2 can undergo a variety of transformations. For instance, condensation with aldehydes or ketones yields hydrazone derivatives, a common structural motif in medicinal chemistry. nih.gov Alternatively, the carbohydrazide can be cyclized with various reagents to form fused heterocyclic systems like triazoles or oxadiazoles.

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent an efficient synthetic strategy. rsc.orgrsc.org A potential cascade sequence starting from a derivative of this compound could involve an intramolecular SNAr reaction. For example, if an appropriate nucleophilic group is introduced via a cross-coupling reaction, it could subsequently attack another position on the pyrimidine ring, leading to a fused polycyclic structure. researchgate.netresearchgate.net Such sequences are valuable for rapidly assembling complex scaffolds from relatively simple starting materials.

Structural Characterization Methodologies for 5 Bromopyrimidine 2 Carbohydrazide and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide a comprehensive structural profile of 5-Bromopyrimidine-2-carbohydrazide and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of protons and carbons within a molecule.

In the ¹H NMR spectrum of this compound, the protons of the hydrazide group (-CONHNH 2) and the pyrimidine (B1678525) ring are of key diagnostic value. The NH and NH2 protons of the carbohydrazide (B1668358) moiety are expected to appear as distinct signals, often broad, in the downfield region of the spectrum, typically between δ 4.0 and δ 12.0 ppm. brieflands.com Their exact chemical shift can be sensitive to solvent, concentration, and temperature. For instance, in derivatives like N'-arylidene-pyridopyrimidine-5-carbohydrazides, the -NH- proton signal appears as a singlet significantly downfield, sometimes above δ 11.0 ppm. brieflands.com

The pyrimidine ring of this compound contains two protons at positions 4 and 6. Due to the symmetry of the substitution pattern, these protons are chemically equivalent and are expected to appear as a sharp singlet in the aromatic region, typically between δ 8.5 and δ 9.5 ppm. In the parent 5-bromopyrimidine (B23866), the corresponding protons resonate at approximately 9.0 ppm.

For derivatives such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, the ¹H NMR data provides clear signals for the different parts of the molecule, as detailed in the table below. d-nb.info

| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| -CO-NH - | 8.50 | s (singlet) | Amide Proton |

| Imidazo-H C=C- | 7.09 | s (singlet) | Imidazole Ring Proton |

| -CH₂-NH - | 6.34 | s (singlet) | Tetrahydropyrimidine Ring Proton |

| -NH ₂ | 4.20 | brs (broad singlet) | Hydrazide Protons |

| -CH ₂- | 3.86 | t (triplet) | Tetrahydropyrimidine Ring Protons |

| -CH ₂- | 3.17-3.21 | m (multiplet) | Tetrahydropyrimidine Ring Protons |

| -CH ₂- | 1.87-1.93 | m (multiplet) | Tetrahydropyrimidine Ring Protons |

| Table 1: ¹H NMR Data for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide in CDCl₃. d-nb.info |

The ¹³C NMR spectrum provides essential information on the carbon skeleton of the molecule. For this compound, several key resonances are expected. The carbonyl carbon (C=O) of the hydrazide group is particularly diagnostic, typically appearing in the downfield region of δ 160-180 ppm. oregonstate.edu The carbons of the pyrimidine ring will have distinct chemical shifts influenced by the bromine atom and the carbohydrazide substituent. Based on data for 5-bromopyrimidine, the carbon atoms of the ring are expected in the δ 110-165 ppm range. chemicalbook.com Specifically, the carbon atom bearing the bromine (C5) would appear at a lower field compared to unsubstituted carbons, while the carbons adjacent to the nitrogen atoms (C2, C4, C6) will also show characteristic shifts.

| Carbon Type | Expected Chemical Shift (δ ppm) |

| C =O (Carbonyl) | 160 - 180 |

| C -Br (Pyrimidine Ring) | 110 - 125 |

| Aromatic C -H (Pyrimidine Ring) | 155 - 165 |

| Aromatic C -C=O (Pyrimidine Ring) | 145 - 160 |

| Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of this compound and its derivatives is characterized by several distinct absorption bands. The hydrazide moiety gives rise to prominent signals: N-H stretching vibrations typically appear as one or two bands in the 3200-3400 cm⁻¹ region, while the amide C=O stretching vibration (Amide I band) is observed as a strong absorption between 1640 and 1720 cm⁻¹. brieflands.com The pyrimidine ring itself contributes to absorptions in the fingerprint region, with C=C and C=N stretching vibrations appearing in the 1400-1600 cm⁻¹ range. brieflands.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydrazide (N-H) | Stretching | 3200 - 3400 | Medium-Strong |

| Hydrazide (C=O) | Stretching (Amide I) | 1640 - 1720 | Strong |

| Hydrazide (N-H) | Bending (Amide II) | 1580 - 1650 | Medium |

| Aromatic Ring (C=N, C=C) | Stretching | 1400 - 1600 | Medium-Strong |

| Table 3: Characteristic IR Absorption Bands for Carbohydrazide and Pyrimidine Moieties. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For this compound (C₅H₅BrN₄O), HRMS is crucial for confirming its molecular formula. A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, [M+H]⁺ and [M+2+H]⁺, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule. The calculated exact mass for the protonated molecule [C₅H₆BrN₄O]⁺ is 216.9779 (for ⁷⁹Br) and 218.9759 (for ⁸¹Br). Experimental data for derivatives, such as the ESI-MS result for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide which shows an (M+H)⁺ peak at m/z 181.8, confirms the expected molecular weight of the derivative structure. d-nb.info

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used for determining the molecular weights of various biological macromolecules and synthetic compounds. humanjournals.com It is considered a "soft" ionization method, meaning it is less likely to cause fragmentation of the analyte molecule during the ionization process. humanjournals.com This characteristic is particularly advantageous for the structural characterization of compounds like this compound and its derivatives, as it allows for the accurate determination of the molecular mass of the intact molecule.

In ESI-MS, the sample, dissolved in a polar volatile solvent, is injected through a fine, high-voltage capillary needle. humanjournals.com The strong electric field nebulizes the sample into a fine mist of charged droplets. humanjournals.com As the solvent evaporates, the droplets shrink, and the charge concentration on their surface increases. This process ultimately leads to the transfer of ions from the liquid phase to the gas phase, which are then directed into the mass analyzer. humanjournals.com

For pyrimidine carbohydrazide derivatives, ESI-MS is routinely used to confirm their successful synthesis and structural integrity. The analysis typically reveals the protonated molecular ion, denoted as [M+H]⁺, which corresponds to the molecular weight of the compound plus the mass of a proton. For instance, in the synthesis of various hydrazone derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, ESI-MS was employed to confirm the structures, showing the corresponding [M+H]⁺ peaks. nih.govatamankimya.com Similarly, the technique confirmed the structures of novel pyridopyrimidine-5-carbohydrazide derivatives designed as potential anti-HIV-1 agents. creative-proteomics.comnih.gov

The ability of ESI-MS to handle complex biological samples and its direct compatibility with liquid chromatography (LC-MS) make it an indispensable tool in medicinal chemistry and drug discovery for the analysis of pyrimidine-based compounds. creative-proteomics.comnih.gov

Interactive Table 1: ESI-MS Data for Representative Pyrimidine Carbohydrazide Derivatives

| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Reference |

| 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | C₇H₁₁N₅O | 181.8 | atamankimya.com |

| (E)-N'-(2-(trifluoromethyl)benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | C₁₅H₁₄F₃N₅O | 337.9 | nih.gov |

| (E)-N'-(2-chloro-3-(trifluoromethyl)benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | C₁₅H₁₃ClF₃N₅O | 372.13 | nih.gov |

| Ethyl 4-hydrazinyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | C₈H₁₂N₄O₂S | 228.0681 | tandfonline.com |

| (E)-2-((2-benzylidenehydrazineyl)-5-chloropyrimidin-4-yl)amino)-N-methylbenzamide | C₁₉H₁₇ClN₆O | Not specified | nih.gov |

Chromatographic and Thermal Analysis Techniques

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique widely used in synthetic chemistry to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. ijrti.orgazolifesciences.com The technique involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase. azolifesciences.com The plate is then placed in a sealed chamber with a suitable solvent or solvent mixture (the mobile phase). As the mobile phase moves up the plate by capillary action, the components of the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. researchgate.net

In the synthesis of this compound and its derivatives, TLC is an essential tool for reaction monitoring. researchgate.netijpbs.comajol.info By spotting the reaction mixture on a TLC plate at different time intervals alongside the starting materials, a chemist can observe the gradual disappearance of the reactant spots and the appearance of a new spot corresponding to the product. ijrti.orgazolifesciences.com The completion of the reaction is indicated when the spot of the starting material is no longer visible. researchgate.net

For example, the synthesis of N'-arylidene-pyrido[2,3-d]pyrimidine-5-carbohydrazide analogues and various other pyrimidine derivatives was monitored by TLC to confirm the completion of the condensation reaction between the carbohydrazide and substituted aldehydes. ijpbs.comajol.info Similarly, in the synthesis of indolyl pyrimidine carbohydrazides, TLC was used to ensure the reaction was complete by observing the absence of starting material spots and the appearance of a new product spot with a different Rf value (retention factor). humanjournals.com This method allows for a quick and effective assessment of the reaction's status, guiding decisions on reaction time and work-up procedures. nih.govmdpi-res.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. nih.gov It is a highly effective technique for the analysis of volatile and thermally stable compounds. youtube.com For non-volatile compounds, such as many pyrimidine bases and carbohydrazides, a derivatization step is often required to convert them into volatile derivatives suitable for GC-MS analysis. nih.govmdpi.com

For the analysis of pyrimidine bases, a common derivatization method is silylation, which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility. nih.gov This approach has been successfully used for the determination of pyrimidines like uracil, thymine, and cytosine in biological materials. nih.gov The analysis of carbohydrates, which share structural similarities with the ribose moiety in nucleotides, also frequently employs derivatization before GC-MS analysis. nih.govmdpi.com

While direct GC-MS analysis of underivatized carbohydrazide is less common due to its low volatility, it has been reported. In one study, carbohydrazide was detected in bioethanol products using GC-MS. researchgate.net However, for comprehensive analysis and quantification of this compound and its derivatives, LC-MS is often the preferred method due to the polar and non-volatile nature of these compounds. nih.gov If GC-MS were to be employed, a robust derivatization protocol would likely be necessary to achieve reliable and reproducible results.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edutainstruments.com This method provides valuable information about the thermal stability, decomposition temperatures, and composition of materials. torontech.com A TGA instrument consists of a high-precision balance, a furnace, and a purge gas system. etamu.edu The output of a TGA experiment is a TGA curve, which plots the mass of the sample against temperature. torontech.com

The thermal behavior of pyrimidine derivatives and carbohydrazide compounds has been investigated using TGA to understand their stability and decomposition pathways. mdpi.comresearchgate.netscispace.com Studies on various pyrimidine derivatives show that their thermal stability and decomposition kinetics are highly dependent on their specific structure and substituents. researchgate.netscispace.com For example, the decomposition of some novel pyrimidine derivatives was studied by TGA, revealing how different functional groups influence their thermal properties. mdpi.comresearchgate.net

Carbohydrazide (CHZ) and its metal complexes also exhibit distinct thermal decomposition profiles. Pure carbohydrazide is reported to be stable below 373 K (100 °C). atamankimya.com Metal complexes of carbohydrazide, such as iron(II) carbohydrazide perchlorate, have been shown by TGA to have onset decomposition temperatures around 152.7 °C. bibliotekanauki.pl Uranyl complexes with carbohydrazide are stable up to 190-220 °C, after which they undergo multi-stage decomposition. acs.orgnih.gov The nature of the counter-anion in these complexes significantly influences the intensity of the decomposition. acs.orgnih.gov For this compound, a TGA analysis would be expected to show a specific decomposition temperature or range, indicating its thermal stability, which is a critical parameter for its handling, storage, and application in further chemical syntheses.

Interactive Table 2: Thermal Decomposition Data for Related Compounds

| Compound/Derivative Type | Onset Decomposition Temperature (°C) | Notes | Reference |

| Carbohydrazide (CHZ) | > 100 °C | Stable below 373 K (100 °C). | atamankimya.com |

| Uranyl-Carbohydrazide Complexes | 190 - 220 °C | Stable up to this range, followed by multi-stage decomposition. | acs.org, nih.gov |

| Iron(II) Carbohydrazide Perchlorate | 152.7 °C | Onset temperature of thermal decomposition. | bibliotekanauki.pl |

| Various Novel Pyrimidine Derivatives | Varies | Decomposition temperature and kinetics vary significantly depending on structure and substitutions. | researchgate.net, scispace.com |

Computational and Theoretical Investigations of 5 Bromopyrimidine 2 Carbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-bromopyrimidine-2-carbohydrazide, offering a detailed view of its electronic landscape.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of 5-bromopyrimidine (B23866), DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and determine key electronic parameters. nih.govmdpi.com

These studies reveal the distribution of electron density and the nature of chemical bonds within the molecule. The pyrimidine (B1678525) ring, with its electronegative nitrogen atoms, and the bromine atom significantly influence the electronic environment. The carbohydrazide (B1668358) group is also a key feature, contributing to the molecule's polarity and hydrogen-bonding capabilities. Natural Bond Orbital (NBO) analysis, a common component of DFT studies, helps to understand hyperconjugative interactions and the delocalization of electron density, which are crucial for molecular stability. bohrium.comnih.gov

Table 1: Representative Calculated Geometrical Parameters for a Pyrimidine Derivative Core

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.895 | - |

| C-N (pyrimidine) | 1.335 | - |

| N-C-N (pyrimidine) | - | 126.5 |

| C-C (pyrimidine) | 1.390 | - |

| C-C=O | 1.510 | - |

| C=O | 1.230 | - |

| N-N (hydrazide) | 1.385 | - |

| C-C-N | - | 116.0 |

Note: Data is representative and derived from DFT studies on structurally similar pyrimidine compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. bohrium.compensoft.net

For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the bromine atom, which are rich in electrons. Conversely, the LUMO is likely centered on the electron-deficient regions, particularly the carbonyl group of the hydrazide moiety. pensoft.netresearchgate.net This distribution dictates how the molecule will interact with other chemical species. Global reactivity descriptors such as electronegativity, chemical potential, and hardness are also derived from FMO analysis, providing further insights into the molecule's kinetic stability and reactivity. bohrium.compensoft.net

Table 2: Representative FMO Parameters for Hydrazide Derivatives

| Parameter | Value (eV) |

| EHOMO | -6.2 to -6.8 |

| ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.0 to 4.7 |

Note: These values are illustrative, based on published data for structurally related hydrazide and pyrimidine derivatives. bohrium.compensoft.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule's surface. uni-muenchen.de It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas with high electron density and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. mdpi.com

For this compound, the MEP map is expected to show significant negative potential around the pyrimidine nitrogen atoms and the carbonyl oxygen of the hydrazide group due to the presence of lone pairs of electrons. mdpi.comresearchgate.net The bromine atom also contributes to a region of negative potential. Conversely, the hydrogen atoms of the amine group in the hydrazide moiety are anticipated to be regions of positive potential, making them potential hydrogen bond donors. mdpi.com This electrostatic landscape is critical for understanding non-covalent interactions, such as those with biological receptors. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly docking studies, are used to simulate and predict how a ligand like this compound might bind to a biological target, such as an enzyme or receptor.

Ligand-Receptor Interaction Profiling (Theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. researchgate.netnih.gov For derivatives of this compound, docking studies have been performed against various biological targets, including microbial enzymes and cancer-related proteins. nih.govresearchgate.net

These theoretical studies predict that the molecule can form several key interactions within a receptor's active site:

Hydrogen Bonding: The carbohydrazide moiety is a potent hydrogen bond donor (via the N-H groups) and acceptor (via the C=O group), allowing it to form strong hydrogen bonds with amino acid residues like aspartate, glutamate, and serine.

Halogen Bonding: The bromine atom at the 5-position of the pyrimidine ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or sulfur in amino acid residues such as methionine or cysteine.

Pi-Pi Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 3: Potential Interacting Residues and Interaction Types

| Interaction Type | Molecular Feature Involved | Potential Amino Acid Partners |

| Hydrogen Bond (Donor) | Hydrazide N-H | Asp, Glu, Ser, Thr |

| Hydrogen Bond (Acceptor) | Carbonyl C=O, Pyrimidine N | Arg, Lys, His, Asn, Gln |

| Halogen Bond | C-Br | Met, Cys, Ser, Thr |

| Pi-Pi Stacking | Pyrimidine Ring | Phe, Tyr, Trp, His |

Conformational Analysis and Tautomerism Studies

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. scispace.com The key rotatable bonds are the C-C and C-N bonds linking the pyrimidine ring to the carbohydrazide group. DFT and molecular mechanics methods can be used to identify low-energy, stable conformers. scispace.comscielo.br For similar carbohydrazides, studies have shown that the planarity of the molecule and the orientation of the hydrazide group relative to the aromatic ring are critical determinants of the most stable conformation. researchgate.netscinito.ai

Tautomerism, the interconversion of structural isomers through proton migration, is another important consideration for this molecule. researchgate.net The carbohydrazide moiety can exist in amide and imidic acid (iminol) tautomeric forms. researcher.life Additionally, the pyrimidine ring itself can exhibit different tautomeric forms depending on the protonation state of its nitrogen atoms. unav.eduresearchgate.net The relative stability of these tautomers can be influenced by the solvent and the local environment, such as the binding pocket of an enzyme. researchgate.net Computational studies can predict the energies of different tautomers, helping to determine which form is likely to be predominant under physiological conditions. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal computational tools in medicinal chemistry for designing and optimizing lead compounds. For pyrimidine carbohydrazide derivatives, including this compound, these models provide critical insights into the structural features that govern their biological activity.

Research on a series of 2-pyrimidine carbohydrazides has utilized three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to explore the structure-activity relationships for their role as utrophin modulators. nih.govresearchgate.net In these studies, a dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

The CoMFA and CoMSIA models for pyrimidine carbohydrazides have demonstrated good statistical reliability. nih.govresearchgate.net For instance, one study reported a CoMFA model with a cross-validated correlation coefficient (q²) of 0.528 and a non-cross-validated correlation coefficient (r²) of 0.776. nih.gov The corresponding CoMSIA model showed even better statistical results, with a q² of 0.600 and an r² of 0.811, indicating a robust predictive model. nih.gov

These models quantify the influence of different molecular fields on the biological activity of the compounds. The CoMFA analysis revealed that steric and electrostatic fields were significant contributors to the activity of pyrimidine carbohydrazides. nih.gov Specifically, the steric field accounted for 52.5% of the variance, while the electrostatic field accounted for the remaining 47.5%. nih.gov The CoMSIA model further expanded this analysis by incorporating hydrophobic and hydrogen bond acceptor fields, which provided a more comprehensive understanding of the molecular interactions. nih.gov

The visual output of these 3D-QSAR models are contour maps, which highlight regions around the molecule where specific properties are favorable or unfavorable for activity. For the this compound scaffold, these maps would indicate where bulky groups, electronegative or electropositive potentials, hydrophobicity, and hydrogen bond accepting capabilities would enhance or diminish biological effects. The bromine atom at the 5-position, for example, would significantly influence the electrostatic and hydrophobic fields, and its contribution to activity would be explicitly modeled and visualized in these QSAR studies.

Table 1: Statistical Parameters of 3D-QSAR Models for 2-Pyrimidine Carbohydrazides

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Estimate (SEE) | F value | Field Contributions |

| CoMFA | 0.528 nih.gov | 0.776 nih.gov | 0.255 nih.gov | 61.324 nih.gov | Steric (52.5%), Electrostatic (47.5%) nih.gov |

| CoMSIA | 0.600 nih.gov | 0.811 nih.gov | N/A | N/A | Steric, Electrostatic, Hydrophobic, H-bond Acceptor nih.gov |

| Data derived from studies on utrophin-modulating 2-pyrimidine carbohydrazides. |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, computational studies can map out the energetic profiles of reaction pathways, identify transition states, and rationalize experimental observations.

A common reaction involving carbohydrazides is their condensation with aldehydes or ketones to form hydrazones. For example, the reaction of this compound with 3,5-dibromo-2-hydroxybenzaldehyde in methanol (B129727), catalyzed by a drop of glacial acetic acid, yields the corresponding N'-[(2E)-2-(3,5-dibromo-2-hydroxyphenyl)methylidene]-5-bromopyrimidine-2-carbohydrazide. google.com

Computational chemistry can be employed to investigate the mechanism of this acid-catalyzed condensation. DFT calculations can model the key steps of the reaction:

Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of the benzaldehyde, increasing its electrophilicity.

Nucleophilic Attack: The terminal nitrogen atom of the hydrazide group of this compound acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: Intramolecular or solvent-assisted proton transfers occur to form a carbinolamine intermediate.

Dehydration: Subsequent protonation of the hydroxyl group in the carbinolamine intermediate, followed by the elimination of a water molecule, leads to the formation of the final hydrazone product.

For each of these steps, computational methods can calculate the activation energies and the geometries of the transition states. This allows for the identification of the rate-determining step and provides a detailed, atomistic understanding of the reaction progress. Similar DFT studies on other complex organic reactions have successfully explained the influence of catalysts and predicted the most favorable reaction pathways. researchgate.net

Furthermore, computational methods are used to characterize the structural and electronic properties of the reactants, intermediates, and products. researchgate.net Geometric optimization, vibrational frequency analysis, and the mapping of frontier molecular orbitals (HOMO-LUMO) can provide insights into the molecule's stability, reactivity, and spectroscopic properties, complementing experimental data. researchgate.net

Academic Applications of 5 Bromopyrimidine 2 Carbohydrazide in Chemical Research

Building Block for Heterocyclic Scaffolds

The bifunctional nature of 5-Bromopyrimidine-2-carbohydrazide, with its distinct electrophilic and nucleophilic centers, makes it an ideal starting material for constructing complex molecular architectures. The pyrimidine (B1678525) ring is a core component of nucleobases, and its derivatives are of great interest in medicinal chemistry. researchgate.netgsconlinepress.comheteroletters.org The carbohydrazide (B1668358) moiety and the bromo substituent serve as handles for extensive chemical modification.

Design and Synthesis of Pyrimidine-Fused Heterocycles

The carbohydrazide group (-CONHNH₂) of this compound is a key functional group for building fused heterocyclic rings. This group contains two adjacent nitrogen atoms with different nucleophilic characters, enabling cyclization reactions with various electrophiles to form five- or six-membered rings fused to the pyrimidine core.

A common strategy involves a two-step process where the carbohydrazide first acts as a nucleophile, followed by an intramolecular cyclization. For instance, reaction with β-ketoesters can lead to the formation of pyrazolyl-pyrimidines, while reaction with 1,3-dielectrophiles can yield pyridazinone-fused pyrimidines. A widely applicable method for forming fused triazole rings involves the reaction of a heteroaryl carbohydrazide with carboxylic acids to form a bis-acyl hydrazine (B178648) intermediate, which then undergoes dehydrative cyclization. acs.org This approach allows for the creation of various triazolo[4,3-a]pyrimidine systems, a scaffold known for its biological activities. The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has also been reported through the reaction of 5-aminopyrazole-4(N-benzoyl)carbohydrazide derivatives with triethylorthoesters, highlighting a general strategy applicable to carbohydrazide precursors. rsc.org

Table 1: Examples of Reagents for Fused-Ring Synthesis

| Reagent Class | Fused Ring System | Reaction Principle |

|---|---|---|

| β-Diketones | Pyrazolyl-pyrimidine | Condensation followed by cyclization |

| Orthoesters | Triazolopyrimidine | Formation of an intermediate that cyclizes |

| Carbon disulfide | Thiadiazolopyrimidine | Cyclocondensation |

Development of Pyrimidine Derivatives with Tunable Structural Features

The true synthetic power of this compound lies in its capacity for orthogonal functionalization, allowing for the independent modification of its two reactive sites. This enables the development of pyrimidine derivatives with finely tuned electronic and steric properties.

Reactions at the Carbohydrazide Group: The terminal -NH₂ of the hydrazide is highly nucleophilic and readily condenses with aldehydes and ketones to form stable hydrazone linkages. mdpi.com This reaction is robust and allows for the introduction of a vast array of aryl, heteroaryl, or alkyl substituents, significantly diversifying the molecular structure.

Reactions at the Bromo-Substituent: The bromine atom at the C5 position of the pyrimidine ring is susceptible to substitution. It can be replaced through nucleophilic aromatic substitution (SNAr) reactions or, more commonly, serve as a handle for modern cross-coupling reactions. mdpi.com Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira cross-couplings enable the formation of new carbon-carbon or carbon-heteroatom bonds, attaching diverse functional groups that would be difficult to introduce otherwise. researchgate.net For example, Sonogashira coupling can introduce alkynyl groups, a key step in the synthesis of 4-aryl-5-alkynylpyrimidines. researchgate.net

This dual reactivity allows for a modular approach to synthesis, where a library of compounds can be generated by first reacting the carbohydrazide and then performing a cross-coupling reaction on the bromo group, or vice-versa. This tunability is crucial in fields like medicinal chemistry for optimizing the structure-activity relationship of lead compounds. nih.govijsat.org

Precursor in Materials Science Research (Synthetic Aspects)

While primarily explored in the context of medicinal chemistry, the structural features of this compound also make it a promising precursor for the synthesis of novel organic materials. mdpi-res.comumn.edu

Synthesis of Monomers and Polymer Precursors

A molecule with at least two reactive functional groups can, in principle, act as a monomer for polymerization. This compound fits this description perfectly. Its bifunctional nature allows it to be a candidate for step-growth polymerization.

For example:

The carbohydrazide group can react with diacyl chlorides or diisocyanates to form poly(hydrazide-amide)s or poly(semicarbazide)s, respectively.

The bromine atom can participate in polycondensation reactions, such as poly-Suzuki or poly-Heck couplings, when reacted with a bifunctional coupling partner (e.g., a diboronic acid).

The ability to perform these reactions orthogonally means that this compound could be used to synthesize highly functionalized and complex polymer architectures, including linear copolymers and cross-linked networks.

Exploration in Functional Organic Materials (Synthetic Scope)

The pyrimidine core is an electron-deficient aromatic system, a feature often exploited in the design of functional organic materials such as those used in electronics or as photoswitches. The synthetic handles on this compound provide a route to incorporate this core into larger, functional systems.

The synthetic scope includes:

Synthesis of Dyes and Chromophores: The extended conjugation possible through Sonogashira or Suzuki coupling at the bromine position can be used to create molecules with specific photophysical properties.

Building Blocks for Supramolecular Chemistry: The carbohydrazide moiety is an excellent hydrogen-bonding unit. This, combined with the aromatic pyrimidine ring, makes derivatives of this compound suitable for constructing self-assembling systems and liquid crystals. ambeed.com

Precursors for Photoswitchable Materials: The carbohydrazide can be used to link the pyrimidine unit to photoswitchable moieties (e.g., azobenzenes or dithienylethenes) to create light-responsive materials. Similar strategies have been employed using related pyridine (B92270) building blocks to create photoswitchable coordination complexes. ub.edu

Development of Ligands for Coordination Chemistry

The carbohydrazide functional group is a well-established and highly effective binding motif for metal ions. ajgreenchem.com Consequently, this compound and its derivatives are valuable precursors for designing polydentate ligands for coordination chemistry and the construction of metal-organic frameworks (MOFs). icm.edu.pl

The carbohydrazide moiety can coordinate to metal centers in several ways. It can exist in a keto-enol tautomeric equilibrium, and coordination often occurs through the enol form. ajgreenchem.com The primary coordination sites are the carbonyl oxygen and the terminal amino nitrogen, which together can form a stable five-membered chelate ring with a metal ion.

Furthermore, the nitrogen atoms of the pyrimidine ring can also participate in coordination, making the ligand potentially tridentate. This multi-dentate character allows for the formation of stable and structurally defined coordination complexes. The bromo-substituent can be retained to influence the electronic properties of the ligand or replaced with other coordinating groups to increase the denticity of the ligand further. Diacylhydrazine derivatives have been shown to be effective at binding metal ions like iron in biological systems. researchgate.net

Table 2: Potential Metal Coordination Sites of this compound

| Potential Donor Atom | Functional Group | Coordination Mode |

|---|---|---|

| Carbonyl Oxygen | Carbohydrazide (Keto form) | Monodentate |

| Enolic Oxygen | Carbohydrazide (Enol form) | Monodentate |

| Amine Nitrogen (-NH₂) | Carbohydrazide | Monodentate |

| Imine Nitrogen (-N=C) | Hydrazone derivative | Monodentate |

| Ring Nitrogen (N1) | Pyrimidine | Monodentate |

The resulting metal complexes have applications in catalysis, magnetism, and as components in functional materials. ub.edu

Synthesis of N-Donor Ligands

This compound serves as a crucial building block in the synthesis of N-donor ligands, which are pivotal in coordination chemistry. The carbohydrazide moiety (-CONHNH2) is a versatile functional group that readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. These resulting Schiff base ligands possess multiple nitrogen donor atoms, making them excellent candidates for coordinating with metal ions.

The synthesis of these ligands often involves a one-pot reaction where this compound is reacted with an appropriate aldehyde or ketone in a suitable solvent, such as ethanol (B145695), often under reflux conditions. The general reaction scheme is as follows:

Reaction: this compound + R-CHO/R-CO-R' → Schiff Base Ligand + H₂O

The presence of the pyrimidine ring and the bromine substituent allows for further modification of the ligand structure, enabling the fine-tuning of its electronic and steric properties. This versatility makes this compound a valuable precursor for a diverse range of N-donor ligands with tailored properties for specific applications in catalysis and materials science.

Investigation of Coordination Modes with Transition Metals

The N-donor ligands synthesized from this compound exhibit diverse coordination modes with transition metal ions. The coordination behavior is largely influenced by the nature of the metal ion, the specific structure of the ligand, and the reaction conditions.

Typically, the pyrimidine nitrogen and the azomethine nitrogen of the Schiff base ligand coordinate to the metal center, forming stable chelate rings. The coordination can be bidentate, tridentate, or even tetradentate, depending on the number and arrangement of donor atoms in the ligand. For instance, a ligand derived from the condensation of this compound with a salicylaldehyde (B1680747) derivative can coordinate to a metal ion through the pyrimidine nitrogen, the azomethine nitrogen, and the deprotonated phenolic oxygen, acting as a tridentate ligand.

Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with single-crystal X-ray diffraction, are instrumental in elucidating the coordination modes. For example, in the IR spectra of the metal complexes, a shift in the C=N stretching vibration to a lower frequency compared to the free ligand indicates the coordination of the azomethine nitrogen to the metal ion. mdpi.com Similarly, changes in the electronic spectra upon complexation provide insights into the geometry of the metal complexes. ijacskros.com X-ray crystallography provides definitive evidence of the coordination geometry and the bond lengths and angles within the complex.

Table 1: Examples of Coordination Complexes with Ligands Derived from this compound

| Metal Ion | Ligand Derived From | Coordination Mode | Resulting Geometry | Reference |

| Cu(II) | Salicylaldehyde | Tridentate (N,N,O) | Square Planar | iosrjournals.org |

| Ni(II) | 2-Acetylpyridine | Bidentate (N,N) | Octahedral | iosrjournals.org |

| Co(II) | Diacetylmonoxime | Bidentate (N,N) | Tetrahedral | iosrjournals.org |

| Zn(II) | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Tridentate | Distorted Trigonal Pyramidal | mdpi.com |

Scaffold for the Research and Development of Agrochemicals (Synthetic Pathways)

Chemical Transformations for Agrochemically Relevant Structures

The this compound scaffold is a valuable starting point for the synthesis of various agrochemically relevant structures. The presence of the reactive carbohydrazide group and the modifiable pyrimidine ring allows for a range of chemical transformations to generate compounds with potential pesticidal or herbicidal activities.

One common transformation is the cyclization of the carbohydrazide moiety to form five- or six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These heterocyclic systems are known to be present in many biologically active compounds. For instance, reacting this compound with carbon disulfide in the presence of a base can yield a 1,3,4-oxadiazole-2-thione derivative.

Furthermore, the bromine atom on the pyrimidine ring can be utilized for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various aryl or alkynyl groups. nih.gov These modifications can significantly impact the biological activity of the resulting molecules. The general synthetic strategies often involve multi-step sequences to build up the desired molecular complexity.

Methodological Research in Organic Synthesis

Optimization of Catalytic Reactions

Derivatives of this compound, particularly the ligands formed from it, play a role in the optimization of catalytic reactions. The electronic and steric properties of these ligands can be fine-tuned to enhance the activity and selectivity of metal catalysts in various organic transformations.

For example, in palladium-catalyzed cross-coupling reactions, the nature of the ligand coordinated to the palladium center is crucial for the efficiency of the catalytic cycle. Ligands derived from this compound can be designed to stabilize the active catalytic species and promote the desired bond formation. Researchers often screen a library of ligands with systematic variations in their structure to identify the optimal ligand for a specific reaction. This optimization process can lead to higher yields, lower catalyst loadings, and milder reaction conditions. The development of chiral ligands derived from this scaffold has also been explored for asymmetric catalysis. researchgate.net

Stereoselective and Regioselective Synthetic Studies

The rigid framework and multiple functional groups of this compound and its derivatives make them interesting substrates and reagents in stereoselective and regioselective synthetic studies.

In stereoselective synthesis, chiral ligands derived from this scaffold can be used to induce enantioselectivity in reactions such as asymmetric additions to aldehydes. researchgate.net The predefined spatial arrangement of the ligand around the metal center can create a chiral environment that favors the formation of one enantiomer over the other.

In terms of regioselectivity, the different reactive sites on the this compound molecule can be selectively targeted. For example, the reaction of the carbohydrazide group can be performed selectively in the presence of the bromo substituent, or vice versa. Studies have explored the regioselective functionalization of the pyrimidine ring at different positions, which is crucial for the synthesis of specific isomers of complex molecules. mdpi.com For instance, the reaction of hydrazones with nitroolefins has been shown to proceed with a reversed and exclusive 1,3,4-regioselectivity when mediated by a strong base. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromopyrimidine-2-carbohydrazide, and how can reaction conditions be optimized?